molecular formula C31H25N5O2S B12143394 (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12143394
M. Wt: 531.6 g/mol
InChI Key: MATZRFRFNXROCB-PKAZHMFMSA-N
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Description

The compound "(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic molecule featuring a pyrazole-thiazolo-triazine core with aromatic substituents. Computational tools like SHELXL have been pivotal in refining crystal structures of analogous compounds, ensuring accurate stereochemical assignments .

Properties

Molecular Formula

C31H25N5O2S

Molecular Weight

531.6 g/mol

IUPAC Name

(2Z)-2-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H25N5O2S/c1-19-10-13-22(14-11-19)16-26-29(37)32-31-36(33-26)30(38)27(39-31)17-23-18-35(24-7-5-4-6-8-24)34-28(23)25-15-20(2)9-12-21(25)3/h4-15,17-18H,16H2,1-3H3/b27-17-

InChI Key

MATZRFRFNXROCB-PKAZHMFMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can be achieved through a multi-step process involving the formation of the pyrazole ring, the thiazolo[3,2-b][1,2,4]triazine core, and the subsequent coupling of these fragments. The key steps include:

    Formation of the Pyrazole Ring: This can be accomplished by the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Synthesis of the Thiazolo[3,2-b][1,2,4]triazine Core: This involves the cyclization of a thiosemicarbazide derivative with a suitable α-haloketone.

    Coupling Reaction: The final step involves the condensation of the pyrazole and thiazolo[3,2-b][1,2,4]triazine intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced analogs.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s substituents.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Triazole-Pyrazole Hybrids (21tg, 21sd)
Core Structure Thiazolo-triazine Triazole-pyrazole
Key Substituents 2,5-Dimethylphenyl, 4-methylbenzyl Fluorobenzyl, dimethylaminophenyl
Molecular Weight ~600 g/mol (estimated) 350–400 g/mol
Synthesis Complexity High (multi-step cyclization) Moderate (click chemistry, Suzuki coupling)

Bioactivity and Mechanism of Action

While highlights ferroptosis-inducing compounds (FINs) in oral cancer, the target compound’s thiazolo-triazine core may inhibit redox-active enzymes (e.g., glutathione peroxidase 4, GPX4), a hallmark of ferroptosis. Comparatively, acetylcholinesterase inhibitors like phenylpropenone derivatives () rely on planar structures for active-site binding, suggesting the target compound’s conjugated system could similarly target enzymatic pockets .

Table 2: Bioactivity Comparison

Compound Type Proposed Mechanism Therapeutic Relevance
Target Compound GPX4 inhibition (ferroptosis) Cancer therapy
Triazole-Pyrazole Hybrids Kinase inhibition Antimicrobial/anticancer
Phenylpropenones Acetylcholinesterase inhibition Neurodegenerative diseases

Challenges :

  • High molecular weight may limit bioavailability.
  • Limited in vivo data necessitate further preclinical studies.

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